molecular formula C11H17N3O B3022185 2-[(4-Methylphenyl)amino]butanohydrazide CAS No. 1163291-96-0

2-[(4-Methylphenyl)amino]butanohydrazide

Cat. No. B3022185
CAS RN: 1163291-96-0
M. Wt: 207.27 g/mol
InChI Key: HRNYWLLXJWIQFW-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methylphenyl)amino]butanohydrazide appears to be a chemical intermediate used in the synthesis of more complex molecules. It is mentioned as a precursor in the synthesis of a compound with antioxidant properties, specifically 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, which has been shown to possess higher antioxidant ability than butylated hydroxytoluene .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 1-butyl amino-3-[(5-phenyl-1,3,4-thiophene two triazole-2-base) oxygen]-2-propanol maleic acid salt starts with thiosemicarbazide and proceeds through these reactions . Another example is the practical synthesis of an orally active CCR5 antagonist, which involves esterification, an intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Although these syntheses do not directly involve 2-[(4-Methylphenyl)amino]butanohydrazide, they provide insight into the types of reactions that might be used in its synthesis and manipulation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(4-Methylphenyl)amino]butanohydrazide is confirmed using various spectroscopic techniques such as UV–vis, FT-IR, 1H NMR, and elemental analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds. The structure of the intermediates and target compounds in related syntheses is also confirmed using melting point, thermogravimetric analysis, infrared spectroscopy, mass spectrometry, and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are quite diverse and include the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which is then used to prepare a series of novel phenylazopyrimidone dyes . The synthesis of the compound with antioxidant properties from 2-[(4-Methylphenyl)amino]butanohydrazide involves a reaction with acetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds synthesized from or related to 2-[(4-Methylphenyl)amino]butanohydrazide are characterized using various analytical techniques. The absorption ability of phenylazopyrimidones, for example, is examined under varying pH and solvent conditions, which is crucial for understanding their behavior in different environments . The antioxidant ability of the synthesized compound from 2-[(4-Methylphenyl)amino]butanohydrazide is determined using a Ferric reducing antioxidant power assay, indicating its potential utility in applications requiring antioxidant properties .

properties

IUPAC Name

2-(4-methylanilino)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYWLLXJWIQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)amino]butanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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